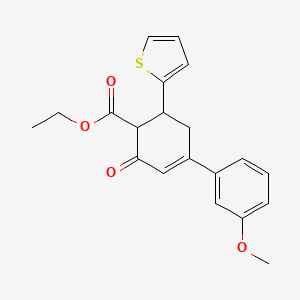
Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound that features a cyclohexene ring substituted with a methoxyphenyl group, a thiophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Incorporation of the thiophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexene ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Alcohols or alkanes can be formed.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic enzymes. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate
- Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(furan-2-yl)cyclohex-3-ene-1-carboxylate
- Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate
Uniqueness: Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is unique due to the specific positioning of the methoxyphenyl and thiophenyl groups on the cyclohexene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H20O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H20O4S/c1-3-24-20(22)19-16(18-8-5-9-25-18)11-14(12-17(19)21)13-6-4-7-15(10-13)23-2/h4-10,12,16,19H,3,11H2,1-2H3 |
InChI Key |
ZTBROBNFCNPTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)OC)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















